2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl-
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Overview
Description
2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl- is an organic compound belonging to the thiophenone family Thiophenones are sulfur-containing heterocycles known for their aromatic properties and diverse chemical reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of thiophene with tert-butyl chloride and aluminum chloride as a catalyst. The reaction proceeds under anhydrous conditions, typically in a solvent like dichloromethane, to yield the desired product.
Another method involves the use of Grignard reagents. In this approach, thiophene is reacted with tert-butylmagnesium chloride in the presence of a suitable catalyst, such as copper(I) iodide. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of 2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl- often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the same fundamental reactions as laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions, such as halogenation, can introduce halogen atoms into the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophenones.
Scientific Research Applications
2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antifungal agent due to its ability to inhibit fungal growth.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl- involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes involved in fungal cell wall synthesis, leading to antifungal effects. Its anti-inflammatory and anticancer activities are thought to be mediated through the modulation of signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiophenone: The parent compound without the tert-butyl and methyl substitutions.
2-Acetylthiophene: A thiophene derivative with an acetyl group.
3-Methylthiophene: A thiophene derivative with a methyl group.
Uniqueness
2(3H)-Thiophenone, 3-(1,1-dimethylethyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
57556-18-0 |
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Molecular Formula |
C9H14OS |
Molecular Weight |
170.27 g/mol |
IUPAC Name |
3-tert-butyl-3-methylthiophen-2-one |
InChI |
InChI=1S/C9H14OS/c1-8(2,3)9(4)5-6-11-7(9)10/h5-6H,1-4H3 |
InChI Key |
QIHAUAVZSKDDQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CSC1=O)C(C)(C)C |
Origin of Product |
United States |
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